2-Amino-4-(4-acetaminophenyl)-thiophene-3-carboxylic acid ethyl ester
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Overview
Description
- Reactants: Ethyl 2-amino-3-thiophenecarboxylate and acetic anhydride.
- Conditions: Reflux in acetic acid.
- Product: Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino and acetylamino groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
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Step 1: Synthesis of Thiophene Ring
- Reactants: Ethyl acetoacetate, sulfur, and an appropriate base (e.g., sodium ethoxide).
- Conditions: Reflux in ethanol.
- Product: Ethyl 2-amino-3-thiophenecarboxylate.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The acetylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(4-hydroxyphenyl)-3-thiophenecarboxylate
- Ethyl 2-amino-4-(3-cyanophenyl)-3-thiophenecarboxylate
Uniqueness
Ethyl 4-[4-(acetylamino)phenyl]-2-amino-3-thiophenecarboxylate is unique due to the presence of both acetylamino and amino groups on the thiophene ring. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 4-(4-acetamidophenyl)-2-aminothiophene-3-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-15(19)13-12(8-21-14(13)16)10-4-6-11(7-5-10)17-9(2)18/h4-8H,3,16H2,1-2H3,(H,17,18) |
InChI Key |
RKGOKRGBGUQYQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)NC(=O)C)N |
Origin of Product |
United States |
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